molecular formula C18H21ClN2O B1395036 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride CAS No. 1236258-31-3

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride

Cat. No.: B1395036
CAS No.: 1236258-31-3
M. Wt: 316.8 g/mol
InChI Key: VNDDSJOTUFPJMS-UHFFFAOYSA-N
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Description

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C18H21ClN2O and its molecular weight is 316.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Approaches

2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride and its derivatives are synthesized through various chemical reactions. For instance, Kumar et al. (2014) detailed the synthesis of substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-one, a compound related to 2-quinolones. The synthesis involved reactions with 1-amino-3-cinnamoyl-quinolin-2(1H)-one using hydroxylamine hydrochloride in an alcohol medium (Kumar, Fernandes, & Kumar, 2014). Zhi-ming (2003) described synthesizing 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride through Friedel-Crafts acylation, α-bromination, and amination processes (Zhi-ming, 2003).

Structural and Chemical Analysis

Pratap and Ram (2007) presented a non-catalytic approach to synthesize highly functionalized 5,6-dihydrobenzo[h]quinoline-3-carbonitriles, indicating versatile chemical behavior and applications for the compound (Pratap & Ram, 2007). Wang et al. (2004) synthesized and analyzed the crystal structures of related quinoline compounds, providing insights into the compound's structural aspects (Wang, Shi, Tu, & Yao, 2004).

Chemical Transformations and Applications

Lee et al. (2005) synthesized compounds like 3-benzylidene-3,4-dihydro-1H-quinolin-2-one starting from Baylis–Hillman adducts, showcasing the compound's potential in creating structurally diverse and biologically relevant molecules (Lee, Lee, Lee, & Kim, 2005).

Properties

IUPAC Name

2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O.ClH/c19-16(13-14-7-2-1-3-8-14)18(21)20-12-6-10-15-9-4-5-11-17(15)20;/h1-5,7-9,11,16H,6,10,12-13,19H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDDSJOTUFPJMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(CC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride
Reactant of Route 2
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride
Reactant of Route 3
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride
Reactant of Route 4
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride
Reactant of Route 5
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride
Reactant of Route 6
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride

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